The synthesis of (11C)MENET has been optimized to enhance yield and purity. The primary method involves Suzuki cross-coupling, where a precursor N-t-Boc pinacolborate reacts with carbon-11 methyl iodide in dimethylformamide. This reaction utilizes a palladium complex generated in situ from Pd2(dba)3 and tri-o-tolylphosphine alongside potassium carbonate as a co-catalyst.
Key technical details include:
The molecular structure of (11C)MENET includes a carbon-11 atom incorporated into the methyl group of nor-ephedrine. The structural formula can be represented as follows:
(11C)MENET participates in various chemical reactions primarily related to its binding interactions with norepinephrine transporters. The primary reaction of interest is its binding affinity to these transporters, which can be quantified in vitro and in vivo through PET imaging studies.
The mechanism of action for (11C)MENET involves its selective binding to norepinephrine transporters located on presynaptic neurons. Upon administration, it competes with endogenous norepinephrine for binding sites, allowing for visualization through PET imaging.
Studies have shown stable distribution volume ratios for (11C)MENET between 60 and 90 minutes post-injection, indicating reliable imaging capabilities .
Physical Properties:
Chemical Properties:
The compound maintains integrity under physiological conditions, making it suitable for clinical applications .
(11C)MENET is primarily used in scientific research related to neuroimaging. Its applications include:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: